Cas no 27127-62-4 (Viscosin(6CI,7CI,8CI,9CI))

Viscosin(6CI,7CI,8CI,9CI) structure
Viscosin(6CI,7CI,8CI,9CI) structure
Productnaam:Viscosin(6CI,7CI,8CI,9CI)
CAS-nummer:27127-62-4
MF:C54H95N9O16
MW:1126.38281559944
CID:263103
PubChem ID:72937

Viscosin(6CI,7CI,8CI,9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Viscosin(6CI,7CI,8CI,9CI)
    • (4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
    • 085QZ2A9M9
    • VISCOSIN [MI]
    • UNII-085QZ2A9M9
    • Viscosin
    • (4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-6,12-bis(hydroxymethyl)-9,15-diisobutyl-18-isopropyl-22-methyl-3-[(1S)-1-methylpropyl]-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]amino]-5-oxo-pentanoic acid
    • N-[N-[N-[N-[N-[N-[N-[N-[N-[(R)-3-Hydroxy-1-oxodecyl]-L-leucyl]-D-.alpha.-glutamyl]-D-allothreonyl]-D-valyl]-L-leucyl]-D-seryl]-L-leucyl]-D-seryl]-L-isoleucine .upsilon.-lactone
    • Q27236372
    • DTXSID40181589
    • 27127-62-4
    • NSC628866
    • CHEMBL4059769
    • L-ISOLEUCINE, N-((2R)-3-HYDROXY-1-OXODECYL)-L-LEUCYL-D-.ALPHA.-GLUTAMYL-D-ALLOTHREONYL-D-VALYL-L-LEUCYL-D-SERYL-L-LEUCYL-D-SERYL-, (9->3)-LACTONE
    • WLIP
    • Inchi: InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1
    • InChI-sleutel: QYEWAEAWMXRMHB-YFTUCIGFSA-N
    • LACHT: CCCCCCC[C@H](CC(N[C@H](C(N[C@@H](C(N[C@@H]1[C@@H](C)OC(=O)[C@H]([C@H](CC)C)NC(=O)[C@@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)NC1=O)=O)CCC(=O)O)=O)CC(C)C)=O)O

Berekende eigenschappen

  • Exacte massa: 1111.674028
  • Monoisotopische massa: 1111.674028
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 78
  • Aantal draaibare bindingen: 26
  • Complexiteit: 2000
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 386
  • XLogP3: 5.1

Experimentele eigenschappen

  • Dichtheid: 1.22
  • Kookpunt: 1431.2°Cat760mmHg
  • Vlampunt: 819.3°C
  • Brekindex: 1.549
  • Specifieke rotatie: D29 -168.3° (ethanol)
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